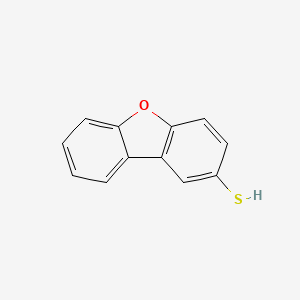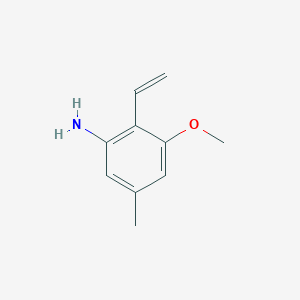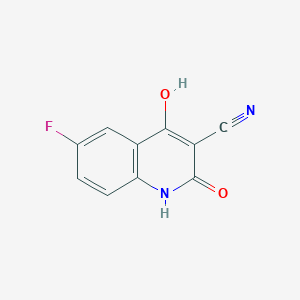![molecular formula C19H21N3O9 B13942964 3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine CAS No. 911843-46-4](/img/structure/B13942964.png)
3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, cyano, and tetrahydrofuran moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of acetoxy groups: Acetylation reactions are used to introduce acetoxy groups at specific positions on the tetrahydrofuran ring.
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Formation of the cyanoacrylate moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and mechanisms.
Medicine
In medicine, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs or treatments for various diseases.
Industry
In industry, this compound may be used as a precursor for the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate include other cyanoacrylate derivatives and tetrahydrofuran-containing compounds. Examples include:
Ethyl cyanoacrylate: A simpler cyanoacrylate compound commonly used as a fast-acting adhesive.
Tetrahydrofuran: A basic tetrahydrofuran compound used as a solvent in organic synthesis.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, which are often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate lies in its combination of functional groups and stereochemistry. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
911843-46-4 |
|---|---|
Fórmula molecular |
C19H21N3O9 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[1-[(2R,4S,5R)-4-acetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O9/c1-4-28-18(26)12(7-20)5-13-8-22(19(27)21-17(13)25)16-6-14(30-11(3)24)15(31-16)9-29-10(2)23/h5,8,14-16H,4,6,9H2,1-3H3,(H,21,25,27)/b12-5+/t14-,15+,16+/m0/s1 |
Clave InChI |
RMPRCEIVGVPOAT-AAPWHHRFSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)


![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)






